

Technical Master File: Methyl 2-cyano-2-propylpentanoate

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Compound of Interest

Compound Name: Methyl 2-cyano-2-propylpentanoate

CAS No.: 66546-92-7

Cat. No.: B1590696

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CAS Registry Number: 66546-92-7 Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary & Nomenclature Architecture

In the pharmaceutical development of histone deacetylase (HDAC) inhibitors and GABAergic agents (specifically Valproic Acid derivatives), **Methyl 2-cyano-2-propylpentanoate** serves as the pivotal "switch" intermediate.[\[1\]](#) It represents the fully alkylated quaternary carbon scaffold prior to the final hydrolysis and decarboxylation steps.[\[1\]](#)

While the IUPAC designation is precise, the compound is frequently referenced by structural synonyms in process chemistry logs and patent literature.[\[1\]](#) A robust synonym map is essential to avoid procurement errors and ensure regulatory compliance.[\[1\]](#)

Synonym & Identifier Mapping Table

Naming Convention	Synonym / Identifier	Technical Context
IUPAC (Preferred)	Methyl 2-cyano-2-propylpentanoate	Official nomenclature used in regulatory filings (FDA/EMA). [1]
Structural (Common)	Methyl 2,2-dipropylcyanoacetate	Describes the synthesis origin (cyanoacetate dialkylation).[1]
Chemical Abstracts (CA)	Pentanoic acid, 2-cyano-2-propyl-, methyl ester	Used for CAS database searching.[1]
Process Chemistry	Methyl -dipropylcyanoacetate	Refers to the substitution at the alpha carbon.[1]
Derivative-Based	2-Cyano-2-propylvaleric acid methyl ester	Links the compound to Valeric acid (pentanoic acid).[1][3][4] [5]
Industrial Code	VPA Methyl Precursor / VPA-CN-Me	Internal shorthand in API manufacturing.[1]

Synthesis & Reaction Mechanism

The synthesis of **Methyl 2-cyano-2-propylpentanoate** is a classic example of Geminal Dialkylation via enolate chemistry.[1] The choice of the methyl ester (over the ethyl ester) often dictates the downstream purification parameters, as the methyl byproducts (methanol) are easier to strip than ethanol in certain solvent systems.[1]

Core Protocol: One-Pot Geminal Dialkylation

Objective: Synthesize **Methyl 2-cyano-2-propylpentanoate** from Methyl Cyanoacetate.

Reagents:

- Substrate: Methyl Cyanoacetate (1.0 eq)
- Alkylating Agent: 1-Bromopropane (2.2 eq)[1]

- Base: Sodium Methoxide (NaOMe) (2.2 eq) - Crucial: Use Methoxide to prevent transesterification.[1]
- Solvent: Methanol (anhydrous)[1]

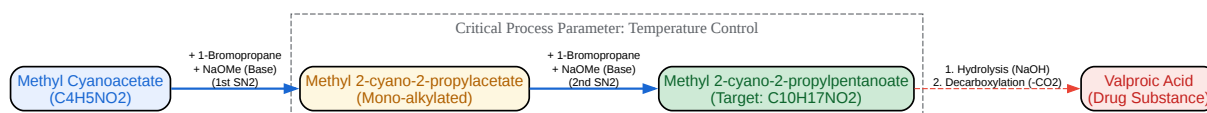
Step-by-Step Methodology:

- Enolate Formation (Step 1): Charge the reactor with anhydrous Methanol and Sodium Methoxide. Cool to 0-5°C. Slowly add Methyl Cyanoacetate. The α -protons are acidic ($pK_a \sim 11$), allowing rapid deprotonation to form the mono-enolate.[1]
- First Alkylation: Add 1.05 eq of 1-Bromopropane dropwise. Maintain temperature $<40^\circ\text{C}$ to prevent O-alkylation.[1] This yields the mono-propyl intermediate.[1]
- Second Enolate Formation: The remaining proton on the mono-propyl species is less acidic due to steric hindrance but still accessible.[1] The second equivalent of NaOMe regenerates the carbanion.[1]
- Second Alkylation (Step 2): Add the remaining 1-Bromopropane. Reflux (65°C) is often required to drive this sterically demanding step (forming a quaternary center).[1]
- Quench & Isolation: Distill off Methanol. Quench residue with water to dissolve NaBr salts.[1] Extract the organic layer (**Methyl 2-cyano-2-propylpentanoate**).[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the starting material to the target, highlighting the sequential

substitutions.[1]



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Caption: Sequential SN2 alkylation pathway forming the quaternary carbon center of **Methyl 2-cyano-2-propylpentanoate**.

Applications in Drug Development

This compound is not merely a passive intermediate; its physicochemical properties dictate the purity profile of the final API (Active Pharmaceutical Ingredient).[1]

The "Valproate" Pathway

The primary utility is the generation of 2-Propylpentanoic acid (Valproic Acid).[1]

- Hydrolysis: The nitrile (-CN) and ester (-COOMe) groups are hydrolyzed using strong aqueous base (NaOH/KOH) to form the dicarboxylate.[1]
- Decarboxylation: Acidification and heating cause the unstable 1,1-dicarboxylic acid to lose CO_2 , yielding Valproic Acid.[1]

Impurity Profiling

In drug development, characterizing impurities is a regulatory mandate (ICH Q3A).[1] **Methyl 2-cyano-2-propylpentanoate** can generate specific impurities if not fully reacted:

- Mono-propyl Impurity: Methyl 2-cyano-pentanoate. Result of incomplete second alkylation. This leads to 2-pentanoic acid (valeric acid) impurities in the final Valproic acid, which has a distinct, unpleasant odor.[1]
- O-Alkylated Byproducts: Rare, but possible if reaction temperature is too high during enolate formation.[1]

Analytical Characterization

To validate the identity of **Methyl 2-cyano-2-propylpentanoate**, the following spectral markers are standard:

Method	Expected Signal / Characteristic
IR Spectroscopy	2240 cm^{-1} (Sharp Nitrile -CN stretch)1745 cm^{-1} (Ester Carbonyl C=O stretch)
^1H NMR (CDCl_3)	3.75 (s, 3H, $-\text{OCH}_3$) 1.8-1.9 (m, 4H, -methylene of propyl groups) 0.95 (t, 6H, terminal methyls)
GC-MS	Molecular Ion $[\text{M}]^+$ at m/z 183.[1] Fragmentation often shows loss of propyl group (M-43) or methoxycarbonyl (M-59).[1]

Safety & Handling Protocols

As an aliphatic nitrile ester, this compound requires specific handling protocols to mitigate toxicity and chemical hazards.[1]

- Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.[1]
- Nitrile Hazard: Although less likely to release cyanide than simple nitriles, metabolic processing can liberate
.[1] Work in a well-ventilated fume hood.
- Storage: Store under nitrogen atmosphere. Hygroscopic nature of the ester can lead to premature hydrolysis if exposed to moisture.[1]

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